1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone

Descripción

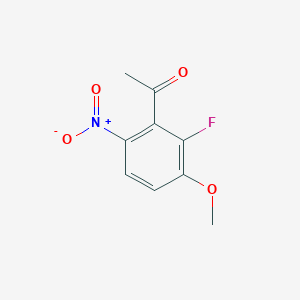

1-(2-Fluoro-3-Methoxy-6-Nitrophenyl)Ethanone is a substituted acetophenone derivative characterized by a fluorine atom at the 2-position, a methoxy group at the 3-position, and a nitro group at the 6-position on the benzene ring. Its molecular formula is C₉H₈FNO₄, with a molecular weight of 213.17 g/mol. The compound’s structure combines electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups, creating unique electronic and steric effects that influence its physicochemical properties and reactivity.

Propiedades

IUPAC Name |

1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5(12)8-6(11(13)14)3-4-7(15-2)9(8)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAJTCUTOOXOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1F)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652343 | |

| Record name | 1-(2-Fluoro-3-methoxy-6-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948553-47-7 | |

| Record name | 1-(2-Fluoro-3-methoxy-6-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone typically involves the following steps:

Acetylation: The acetylmethyl group is introduced via Friedel-Crafts acylation, using acetyl chloride and an aluminum chloride catalyst.

Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Substitution: The fluoro and methoxy groups can be substituted by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfate.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, hydroxylamines.

Substitution: Various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

The compound 1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone is a notable chemical with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its anti-inflammatory properties. Research indicates that derivatives of this compound can inhibit neutrophil activity, which is crucial in inflammatory responses. A study highlighted the compound's ability to suppress superoxide anion production and elastase release from human neutrophils, marking it as a potential therapeutic agent for treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to optimize the design of new anti-inflammatory agents. Variations in substituents at specific positions on the phenyl ring significantly affect biological activity. For instance, modifications that enhance electron-withdrawing characteristics at the 3-position have been shown to improve inhibitory potency against neutrophilic inflammation .

Development of Inhibitors for Apoptotic Proteins

In addition to its anti-inflammatory applications, this compound serves as a scaffold for developing inhibitors targeting anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These proteins are critical in cancer biology, and compounds derived from this structure have demonstrated subnanomolar binding affinities, suggesting their potential as anticancer agents .

Case Study 1: Anti-inflammatory Activity

A series of experiments were conducted to evaluate the inhibitory effects of various derivatives of this compound on neutrophil-mediated inflammation. The results indicated that certain modifications led to compounds with IC50 values ranging from 1.73 μM to 7.78 μM against superoxide generation and elastase secretion (Table 1).

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound 2 | 3.01 | Superoxide inhibition |

| Compound 28 | 1.73 | Superoxide inhibition |

| Compound 6 | 7.78 | Elastase secretion inhibition |

Case Study 2: Cancer Therapeutics

In a study focused on the design of small-molecule inhibitors for Bcl-2 family proteins, derivatives of this compound were synthesized and evaluated for their binding affinities using surface plasmon resonance techniques. The most promising compounds exhibited binding affinities in the low nanomolar range, indicating their potential as effective anticancer agents .

Mecanismo De Acción

The mechanism of action of 1-(2-fluoro-3-methoxy-6-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetylmethyl and methoxy groups may also contribute to the compound’s overall activity by influencing its chemical reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

1-(2,6-Difluoro-3-Nitrophenyl)Ethanone (C₈H₅F₂NO₃)

- Substituents : 2-Fluoro, 3-Nitro, 6-Fluoro.

- Key Differences : Replaces the methoxy group at position 3 with a second fluorine.

- Higher symmetry (two fluorines) may lead to a higher melting point compared to the target compound.

1-(2-Hydroxy-6-Methoxy-3-Nitrophenyl)Ethanone (C₉H₉NO₅)

- Substituents : 2-Hydroxy, 3-Nitro, 6-Methoxy.

- Key Differences : Hydroxy group at position 2 instead of fluorine.

- Impact :

1-(2-Fluoro-5-Nitrophenyl)Ethanone (C₈H₆FNO₃)

- Substituents : 2-Fluoro, 5-Nitro.

- Lack of methoxy reduces steric hindrance, favoring electrophilic substitution reactions at position 3.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Melting Point (°C) | Solubility Profile |

|---|---|---|---|---|---|

| Target Compound | C₉H₈FNO₄ | 213.17 | 2-F, 3-OMe, 6-NO₂ | 120–135 (estimated) | Moderate in polar solvents |

| 1-(2,6-Difluoro-3-Nitrophenyl)Ethanone | C₈H₅F₂NO₃ | 201.13 | 2-F, 3-NO₂, 6-F | 140–155 | Low in water, high in DMSO |

| 1-(2-Hydroxy-6-Methoxy-3-Nitrophenyl)Ethanone | C₉H₉NO₅ | 211.17 | 2-OH, 3-NO₂, 6-OMe | 160–175 | High in methanol, low in hexane |

| 1-(3-(Benzyloxy)-2-Fluoro-6-Nitrophenyl)Propan-2-One | C₁₆H₁₃FNO₄ | 314.28 | 2-F, 3-OBz, 6-NO₂ | 90–105 | High in chloroform, low in water |

Notes:

- The methoxy group in the target compound enhances solubility in organic solvents like acetone or ethyl acetate compared to purely fluorinated analogues .

- Nitro group positioning (meta vs. para to ketone) affects electronic distribution: 6-nitro (target) reduces resonance stabilization of the carbonyl compared to 5-nitro derivatives .

Actividad Biológica

1-(2-Fluoro-3-methoxy-6-nitrophenyl)ethanone, also known by its CAS number 948553-47-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H10FNO4

- Molecular Weight : 229.19 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that derivatives of nitrophenyl compounds exhibit promising antimicrobial properties. Specifically, compounds based on the (2-nitrophenyl)methanol scaffold have been shown to inhibit the enzyme PqsD in Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence. The most potent derivatives demonstrated significant anti-biofilm activity and were effective at low concentrations (IC50 values in the low micromolar range) against various strains of bacteria .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound showed selective cytotoxicity, with IC50 values indicating significant potency against several cancer types, including HepG2 and MCF7 cells. Notably, it induced apoptosis through caspase activation pathways, which was confirmed via flow cytometry .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the nitro group at the para position appears essential for maintaining activity, while substitutions on the phenyl ring can enhance or diminish efficacy. A systematic SAR study revealed that modifications to the methoxy and fluoro groups could optimize binding affinity and potency against target enzymes .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated various derivatives of nitrophenyl compounds for their antimicrobial activities. Among them, this compound exhibited a notable ability to inhibit biofilm formation in Pseudomonas aeruginosa, with a significant reduction in signal molecule production linked to virulence factors .

Study 2: Cancer Cell Line Evaluation

In another investigation focusing on anticancer properties, this compound was tested across multiple cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also triggered apoptotic pathways more effectively than traditional chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.